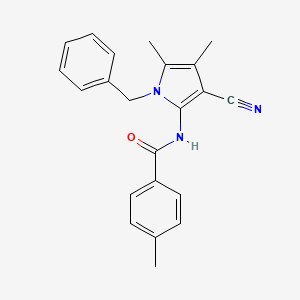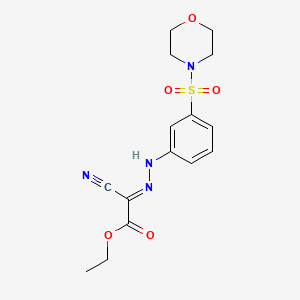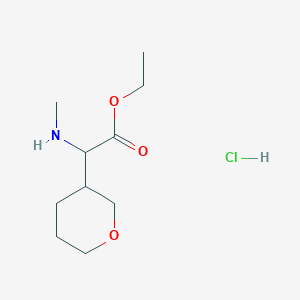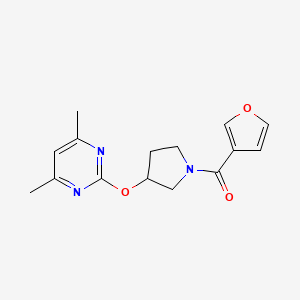
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on the body, including vasodilation, anti-inflammatory effects, and anti-cancer properties. In
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Synthesis Techniques : N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide is involved in various chemical synthesis processes. For example, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with cyclic enehydrazino ketones has been studied, leading to the formation of complex compounds, including benzamides. This research indicates the compound's role in synthesizing novel molecular structures (Racheva, Aliev, & Maslivets, 2008).
Potential Antitumor Applications : A study on cyanoacetamide in heterocyclic chemistry reported the synthesis of various derivatives, including those related to the chemical structure . These derivatives were evaluated for antitumor and antioxidant activities, highlighting the potential biomedical applications of these compounds (Bialy & Gouda, 2011).
Synthesis of Progestrone Receptor Modulator : Another study focused on synthesizing a novel nonsteroidal progestrone receptor modulator using a similar compound. This research contributes to understanding the synthesis processes for pharmaceutical applications (Xiao Yong-mei, 2013).
Material Science and Engineering
Corrosion Inhibition : A study investigated the corrosion inhibition efficiency of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactant at carbon steel/hydrochloric acid interface. This research is pertinent to understanding how similar compounds can be used in material science, specifically in corrosion inhibition (Tawfik, 2015).
Conducting Polymers : In the field of conducting polymers, a study on Poly[bis(pyrrol-2-yl)arylenes] explored how these materials, synthesized from low oxidation potential monomers based on pyrrole, including dimethyl derivatives, could be utilized. This research opens avenues for using similar compounds in the development of new conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Biomedical Research
Anticancer Activity : A research paper on potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template discussed the design, synthesis, and in vitro anticancer activity of various derivatives. This study signifies the relevance of similar compounds in developing new anticancer drugs (Rasal, Sonawane, & Jagtap, 2020).
Monoclonal Antibody Production : In the field of biotechnology, a study focused on how 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide could improve monoclonal antibody production in a Chinese hamster ovary cell culture. This research is significant for understanding how similar compounds can enhance biopharmaceutical production processes (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-9-11-19(12-10-15)22(26)24-21-20(13-23)16(2)17(3)25(21)14-18-7-5-4-6-8-18/h4-12H,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESBBVIYLAYEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)

amino}acetamide](/img/structure/B2609912.png)


![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)
![N-(3-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2609919.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2609922.png)

![2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2609927.png)
![2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide](/img/structure/B2609928.png)

![7-[(2-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B2609932.png)